2-Amino-5-ethylbenzoic acid 2-Amino-5-ethylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 2475-82-3
VCID: VC2027814
InChI: InChI=1S/C9H11NO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
SMILES: CCC1=CC(=C(C=C1)N)C(=O)O
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2-Amino-5-ethylbenzoic acid

CAS No.: 2475-82-3

Cat. No.: VC2027814

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-ethylbenzoic acid - 2475-82-3

Specification

CAS No. 2475-82-3
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 2-amino-5-ethylbenzoic acid
Standard InChI InChI=1S/C9H11NO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Standard InChI Key IGDCBHSYVIAATO-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)N)C(=O)O
Canonical SMILES CCC1=CC(=C(C=C1)N)C(=O)O

Introduction

Chemical Identity and Structure

2-Amino-5-ethylbenzoic acid (CAS No. 2475-82-3) is an aromatic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . The structure consists of a benzene ring with three substituents: a carboxylic acid group at position 1, an amino group at position 2, and an ethyl group at position 5. This positioning of functional groups creates distinct chemical reactivity and physical properties compared to its structural isomers.

Structural Representation

The chemical structure can be represented by the following identifiers:

Identifier TypeValue
IUPAC Name2-amino-5-ethylbenzoic acid
Molecular FormulaC₉H₁₁NO₂
CAS Registry Number2475-82-3
SynonymsBenzoic acid, 2-amino-5-ethyl-; AKOS BBS-00008777

Physical and Chemical Properties

2-Amino-5-ethylbenzoic acid appears as a crystalline solid at room temperature. The compound exhibits amphoteric behavior due to the presence of both acidic (carboxylic acid) and basic (amine) functional groups, making it soluble in both acidic and basic aqueous solutions.

Physical Properties

The key physical properties of 2-amino-5-ethylbenzoic acid are summarized in the following table:

PropertyValueSource
Physical StateCrystalline solid
Melting Point126 °C (in ligroine solvent)
Boiling Point326.1±35.0 °C (Predicted)
Density1.205±0.06 g/cm³ (Predicted)
pKa2.27±0.10 (Predicted)
AppearanceOff-white to pale yellow powder
Storage ConditionsRoom temperature

Chemical Properties

The chemical behavior of 2-amino-5-ethylbenzoic acid is influenced by its functional groups:

  • Carboxylic Acid Group: Provides acidic character and the ability to form esters, amides, and salts.

  • Amino Group: Contributes basic character and nucleophilicity, allowing for diazotization, acylation, and other transformations.

  • Ethyl Group: Contributes hydrophobicity and can influence electronic properties through inductive effects.

Similar to other anthranilic acid derivatives, 2-amino-5-ethylbenzoic acid can participate in various reactions, including:

  • Formation of N-substituted derivatives

  • Esterification of the carboxyl group

  • Diazotization and subsequent coupling reactions

  • Cyclization to form heterocyclic compounds

Applications

Based on the applications of structurally similar compounds, 2-amino-5-ethylbenzoic acid has potential uses in various fields:

Pharmaceutical Applications

As a building block for pharmaceutical synthesis, 2-amino-5-ethylbenzoic acid may contribute to:

  • Active Pharmaceutical Ingredients: The compound's structure resembles building blocks used in the synthesis of antidiabetic, anti-inflammatory, and antibacterial agents.

  • Protein Degrader Building Blocks: Literature suggests the compound is classified as a component for protein degrader development .

  • Quinoline Derivatives: By analogy with 2-amino-6-ethylbenzoic acid, which is used in the synthesis of quinoline derivatives like paquinimod (used in clinical trials for systemic lupus erythematosus) .

Chemical Research

  • Crystal Engineering: Aminobenzoic acids are known to form interesting supramolecular structures through hydrogen bonding. For example, similar compounds like 2-amino-5-chlorobenzoic acid and 2-aminobenzoic acid have been used in cocrystal formation .

  • Dye Intermediates: The amino group allows for diazotization and coupling reactions, potentially useful in dye synthesis.

  • Organic Synthesis: As a versatile intermediate for heterocyclic compound synthesis.

CategoryInformation
Hazard SymbolGHS07
Signal WordWarning
Hazard StatementsH319 (Causes serious eye irritation)
H302 (Harmful if swallowed)
H315 (Causes skin irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP264, P280, P305+P351+P338, P337+P313, P302+P352, P321, P332+P313, P362, P270, P301+P312, P330, P501

Research Gaps and Future Directions

Current research on 2-amino-5-ethylbenzoic acid appears limited, with several knowledge gaps that present opportunities for future investigation:

Synthesis Optimization

Development of efficient, scalable, and environmentally friendly synthetic routes specifically for 2-amino-5-ethylbenzoic acid would be valuable, as most current methods are inferred from similar compounds.

Structure-Activity Relationships

Systematic studies comparing 2-amino-5-ethylbenzoic acid with related compounds (2-amino-5-methylbenzoic acid, 2-amino-6-ethylbenzoic acid, etc.) could provide insights into how structural modifications affect physical properties and biological activities.

Solubility Studies

Detailed solubility studies in various solvents and solvent mixtures would be beneficial for developing purification and crystallization protocols, similar to the comprehensive solubility studies conducted for 2-amino-5-chloro-3-methylbenzoic acid .

Crystal Engineering

Investigation of cocrystal formation with various hydrogen bond acceptors and donors could lead to interesting supramolecular architectures with potential applications in material science.

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